Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a critical role in regulating excitatory synaptic transmission in the central nervous system. [] mGlu1, a subtype of mGluRs, has been implicated in various neurological and psychiatric disorders, making it a potential therapeutic target. [] Positive allosteric modulators (PAMs) of mGlu1 enhance the receptor's activity when glutamate, the natural ligand, binds. [] N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide is a promising mGlu1 PAM due to its potency and ability to penetrate the central nervous system. []
While the provided abstract does not detail the specific steps involved in synthesizing N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide, it mentions that the molecule was developed through the "optimization of a series of mGlu1 PAMs based on an N-(3-chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide scaffold." [] This suggests an iterative process of chemical synthesis and biological evaluation to improve the molecule's properties.
N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide acts as a positive allosteric modulator of the mGlu1 receptor. [] PAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site, and enhance the receptor's response to glutamate. [] This potentiation of mGlu1 activity is believed to underlie the molecule's therapeutic potential.
The provided abstract mentions that N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide is a "potent (mGlu1 EC50 = 31.8 nM) and highly CNS penetrant (brain to plasma ratio (Kp) of 1.02) mGlu1 PAM." [] These properties highlight its effectiveness in activating mGlu1 and its ability to cross the blood-brain barrier, which is crucial for targeting central nervous system disorders.
N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide shows promise as a potential therapeutic tool for neurological and psychiatric disorders. [] It has been shown to potentiate the activity of both wild-type human mGlu1 receptors and mutant mGlu1 receptors found in schizophrenic patients. [] This suggests that the molecule may have therapeutic benefits in conditions like schizophrenia. Further research is needed to fully explore its therapeutic potential.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2